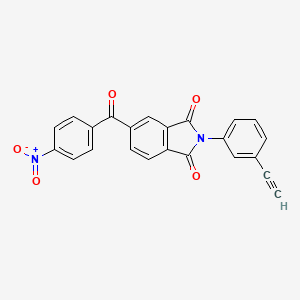![molecular formula C19H19BrN2O2S B5187059 N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5187059.png)
N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide, also known as BBTA, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. BBTA is a thioamide derivative of benzamide, which is a class of compounds that has been shown to exhibit a wide range of biological activities. In
Mécanisme D'action
The exact mechanism of action of N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. One study found that this compound inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Another study showed that this compound inhibited the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. One study found that this compound increased the production of reactive oxygen species (ROS) in cancer cells, leading to cell death. Another study showed that this compound inhibited the migration and invasion of cancer cells, suggesting that it may have anti-metastatic effects. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating that it may have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide is its versatility in scientific research. This compound can be easily synthesized in the lab, and its small size and simple structure make it an ideal candidate for drug discovery and development. However, one limitation of this compound is its potential toxicity. While this compound has been shown to be relatively safe in animal studies, further research is needed to determine its long-term effects and potential side effects.
Orientations Futures
There are several potential future directions for research on N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide. One area of interest is the development of this compound-based therapies for cancer and inflammatory diseases. Another potential direction is the investigation of this compound's effects on the immune system, as it has been shown to modulate the production of cytokines and chemokines. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Overall, this compound is a promising compound that has the potential to be a valuable tool in scientific research and drug development.
Méthodes De Synthèse
The synthesis of N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide involves a multi-step process that begins with the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzylthiourea. This intermediate is then reacted with acetic anhydride to yield 4-bromobenzylthioacetamide. The final step involves the reaction of 4-bromobenzylthioacetamide with N-allyl-2-aminobenzamide in the presence of triethylamine to form this compound.
Applications De Recherche Scientifique
N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. One study found that this compound inhibited the growth of several cancer cell lines, including breast, colon, and lung cancer cells. Another study showed that this compound had potent anti-inflammatory effects in a mouse model of acute lung injury. These findings suggest that this compound may have potential applications in the development of new therapies for cancer and inflammatory diseases.
Propriétés
IUPAC Name |
2-[[2-[(4-bromophenyl)methylsulfanyl]acetyl]amino]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S/c1-2-11-21-19(24)16-5-3-4-6-17(16)22-18(23)13-25-12-14-7-9-15(20)10-8-14/h2-10H,1,11-13H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUVZZUCPLVBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1NC(=O)CSCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2,5-dimethylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5186984.png)
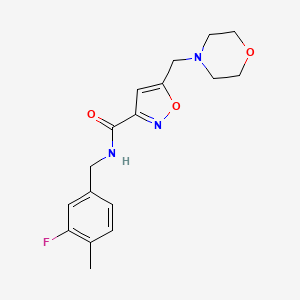
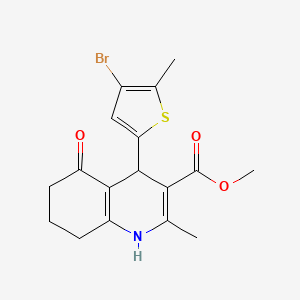
![(3S*,4S*)-1-(3-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5187013.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5187019.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B5187026.png)
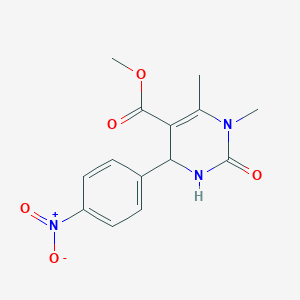
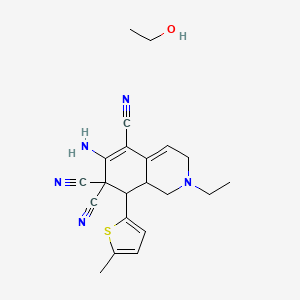
![(1S*,4S*)-2-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5187041.png)

![1-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5187049.png)
![2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5187067.png)
![1-(4-ethoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187070.png)
